physicochemical properties of 1-butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide
physicochemical properties of 1-butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide
As a Senior Application Scientist specializing in advanced electrolyte systems, I approach the characterization of ionic liquids not merely as a collection of static data points, but as a dynamic interplay between molecular architecture and macroscopic behavior. 1-butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide—commonly abbreviated as Pyr14FSI or [BMPyr][FSI]—represents a critical evolution in solvent design for next-generation energy storage and biomedical formulations.
By systematically deconstructing its physicochemical properties, we can understand exactly why this specific cation-anion pairing outperforms legacy systems, and how to rigorously validate these properties in the laboratory.
I. Molecular Architecture and Macroscopic Causality
The superiority of Pyr14FSI stems from the deliberate engineering of its constituent ions. The bis(fluorosulfonyl)imide (FSI⁻) anion represents a paradigm shift from the ubiquitous bis(trifluoromethanesulfonyl)imide (TFSI⁻). By replacing the bulky trifluoromethyl groups with highly electronegative and compact fluorine atoms, the FSI⁻ anion achieves superior charge delocalization while significantly reducing the van der Waals volume.
When paired with the asymmetric 1-butyl-1-methylpyrrolidinium (Pyr14⁺) cation, the resulting ionic liquid exhibits a frustrated crystal lattice. The asymmetry of the pyrrolidinium ring prevents efficient molecular packing, effectively suppressing crystallization at room temperature and yielding a melting point of -17.7 °C 1.
This structural asymmetry and reduced anionic volume directly translate to macroscopic transport phenomena. Pyr14FSI demonstrates a dynamic viscosity that is nearly half that of its TFSI counterpart, drastically reducing intermolecular friction and enhancing ionic mobility . Consequently, it is an exceptional candidate for high-rate lithium and sodium-ion battery electrolytes, where rapid mass transport is non-negotiable 2.
Fig 1: Structure-property-performance relationship of Pyr14FSI in energy storage systems.
II. Quantitative Physicochemical Profiling
To evaluate Pyr14FSI for deployment in advanced devices, we must establish a baseline of its core thermodynamic and transport properties at standard operating conditions (298.15 K).
Table 1: Key Physicochemical Properties of Pyr14FSI at 25 °C
| Property | Value | Causality / Technical Significance |
| Molar Mass | 322.4 g/mol 3 | Determines the fundamental mass transport and solvation characteristics. |
| Melting Point | -17.7 °C 1 | Asymmetric cation geometry prevents room-temperature crystallization. |
| Density | ~1.40 g/cm³ 4 | High density directly impacts the volumetric energy metrics of battery cells. |
| Dynamic Viscosity | ~30 - 45 mPa·s 5 | FSI⁻ lowers intermolecular friction compared to TFSI⁻, improving wettability. |
| Ionic Conductivity | ~5.0 - 6.0 mS/cm 5 | Facilitates rapid ion transport, enabling high current densities without severe polarization. |
| Electrochemical Window | ~4.7 - 4.9 V 2 | Fluorine shielding provides high anodic stability against transition metal oxide cathodes. |
III. Self-Validating Experimental Protocols
In my experience, the literature on ionic liquids is plagued by inconsistent data, primarily due to trace impurities (water and halides). The following protocols are engineered to eliminate these artifacts, embedding self-validation mechanisms directly into the workflow.
Protocol 1: Rheological Profiling (Viscosity & Density)
Causality: Viscosity dictates the mass transport limits of the IL within porous separators. We utilize a thermo-regulated cone-plate rheometer and a vibrating tube densitometer because FSI-based ILs are highly hygroscopic. Absorbed moisture drastically alters the hydrogen bonding network, artificially lowering the measured viscosity.
-
Sample Preparation: Dehydrate Pyr14FSI under dynamic vacuum ( 10−3 mbar) at 60 °C for 48 hours to achieve a water content of <10 ppm, verified via Karl Fischer titration 4.
-
Loading: Inject 0.5 mL of the IL into the measuring cell under a strict argon atmosphere to prevent atmospheric moisture ingress.
-
Execution: Execute a shear rate sweep from 1 to 200 s⁻¹ at exactly 25.0 °C.
-
Self-Validation Mechanism: Prior to measuring the IL, measure the density and viscosity of dry air and ultra-pure deionized water. If the water density deviates by more than ±0.0001 g/cm³ from the standard (0.9970 g/cm³ at 25 °C), the cell is considered contaminated and must be deep-cleaned and recalibrated 4.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity
Causality: Traditional DC methods induce severe polarization at the electrodes, masking the true bulk resistance of the liquid. EIS applies a small AC perturbation, allowing us to separate bulk transport from interfacial charge transfer based on distinct relaxation time constants.
-
Cell Assembly: Assemble a sealed conductivity cell featuring two parallel platinized platinum electrodes. Platinization increases the electrochemically active surface area, mitigating low-frequency polarization effects.
-
Equilibration: Equilibrate the cell at 25 °C (±0.01 °C) inside a Peltier-controlled environmental chamber for 30 minutes.
-
Measurement: Apply an AC amplitude of 10 mV over a frequency range of 1 MHz to 1 Hz. Extract the bulk resistance ( Rb ) from the high-frequency x-axis intercept of the resulting Nyquist plot 5.
-
Self-Validation Mechanism: The cell constant ( Kcell ) is intrinsically validated by measuring a 0.01 M KCl standard solution at exactly 25.0 °C immediately before and after the IL measurement. A drift in Kcell of >0.5% invalidates the run, indicating electrode fouling.
Protocol 3: Linear Sweep Voltammetry (LSV) for Electrochemical Window
Causality: To evaluate Pyr14FSI's viability for high-voltage cathodes, we must identify the exact potentials where irreversible parasitic oxidation or reduction occurs 2.
-
Setup: Utilize a three-electrode microcell within an argon-filled glovebox (O₂, H₂O < 0.1 ppm). Use a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire quasi-reference electrode (QRE).
-
Execution: Sweep the potential at a slow scan rate of 1 mV/s. This slow rate minimizes capacitive current contributions, ensuring the measured current is purely Faradaic.
-
Analysis: Define the stability limit as the potential where the current density exceeds a strict threshold of 0.1 mA/cm².
-
Self-Validation Mechanism: At the end of the experiment, spike the IL with 5 mM Ferrocene. The known, highly reversible Fc/Fc+ redox couple acts as an internal standard. If the Fc/Fc+ peak separation exceeds 60 mV, it proves the working electrode was passivated during the prior sweep, and the anodic limit data must be discarded.
IV. References
-
National Center for Biotechnology Information (PubChem). "1-Butyl-1-methylpyrrolidinium Bis(fluorosulfonyl)imide". Source: nih.gov. URL:[Link]
-
Solvionic. "Safety data sheet: 1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide 99,5%". Source: solvionic.com. URL:[Link]
-
Journal of Chemical & Engineering Data (ACS). "Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process". Source: uniba.it. URL:[Link]
-
Chemical Communications (RSC). "The synthesis and electrochemical characterization of bis(fluorosulfonyl)imide-based protic ionic liquids". Source: rsc.org. URL:[Link]
-
Energy & Environmental Science (RSC). "Exceptional long-life performance of lithium-ion batteries using ionic liquid-based electrolytes". Source: unife.it. URL:[Link]
-
Accounts of Chemical Research (ACS). "Layered Oxide Cathodes for Sodium-Ion Batteries: Storage Mechanism, Electrochemistry, and Techno-economics". Source: acs.org. URL:[Link]
